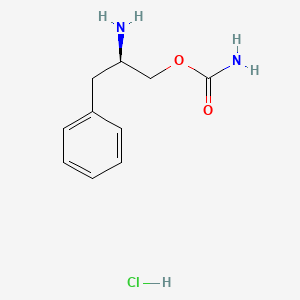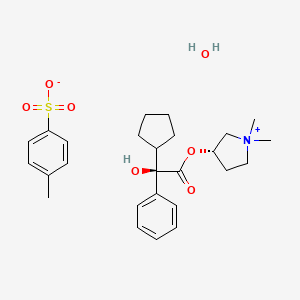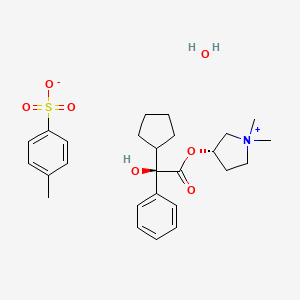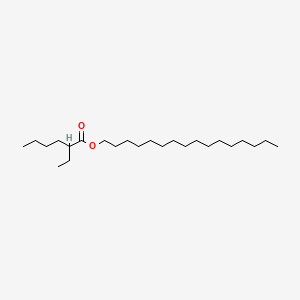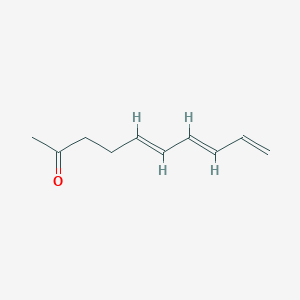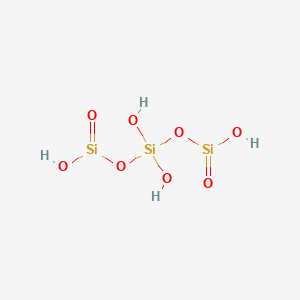
Trisilicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisilicate: is a term used to describe a class of silicate compounds containing three silicon atoms. One of the most well-known trisilicates is magnesium this compound , with the chemical formula
Mg2Si3O8
. This compound is commonly used in various applications, including as an antacid in medicine and as a food additive in the food industry .準備方法
Synthetic Routes and Reaction Conditions
Magnesium trisilicate can be synthesized through a reaction between magnesium oxide (MgO) and silicon dioxide (SiO2) under high-temperature conditions. The general reaction is as follows:
2MgO+3SiO2→Mg2Si3O8
This reaction typically requires temperatures above 1000°C to ensure complete formation of the this compound compound.
Industrial Production Methods
In industrial settings, magnesium this compound is produced by mixing magnesium oxide and silicon dioxide in precise stoichiometric ratios. The mixture is then heated in a rotary kiln or a similar high-temperature furnace. The resulting product is cooled, ground into a fine powder, and subjected to quality control measures to ensure purity and consistency .
化学反応の分析
Types of Reactions
Magnesium trisilicate undergoes several types of chemical reactions, including:
Acid-Base Reactions: It reacts with hydrochloric acid (HCl) in the stomach to neutralize excess acid, forming magnesium chloride (MgCl2) and silicon dioxide (SiO2).
Hydration: It can absorb water, forming hydrated magnesium silicates.
Common Reagents and Conditions
Hydrochloric Acid (HCl): Used in acid-base reactions to neutralize stomach acid.
Water (H2O): Involved in hydration reactions.
Major Products Formed
Magnesium Chloride (MgCl2): Formed during the neutralization of stomach acid.
Silicon Dioxide (SiO2): A byproduct of acid-base reactions.
科学的研究の応用
Chemistry
In chemistry, magnesium trisilicate is used as a reagent in various reactions and as a catalyst in certain processes. Its ability to neutralize acids makes it valuable in analytical chemistry for titration purposes.
Biology
Magnesium this compound is studied for its potential effects on biological systems, particularly its role in neutralizing stomach acid and its impact on gastrointestinal health.
Medicine
Magnesium this compound is widely used as an antacid to treat conditions like heartburn, indigestion, and gastroesophageal reflux disease (GERD). It works by neutralizing excess stomach acid and providing relief from symptoms .
Industry
In the food industry, magnesium this compound is used as a food additive to absorb fatty acids and impurities formed during frying. It helps maintain the quality and stability of cooking oils .
作用機序
Magnesium trisilicate exerts its effects primarily through its acid-neutralizing properties. When ingested, it reacts with hydrochloric acid in the stomach to form magnesium chloride and silicon dioxide. This reaction reduces the acidity of the stomach contents, providing relief from symptoms of acid-related conditions. The silicon dioxide formed acts as a protective layer over the stomach lining, further aiding in the treatment of ulcers and other gastrointestinal issues .
類似化合物との比較
Similar Compounds
Magnesium Hydroxide (Mg(OH)2): Another common antacid with similar acid-neutralizing properties.
Aluminum Hydroxide (Al(OH)3): Used in combination with magnesium compounds in antacid formulations.
Calcium Carbonate (CaCO3): A widely used antacid that provides quick relief from acid-related symptoms.
Uniqueness of Magnesium Trisilicate
Magnesium this compound is unique due to its slow and sustained acid-neutralizing action. Unlike other antacids that provide rapid but short-term relief, magnesium this compound offers prolonged relief by forming a gel-like layer that protects the stomach lining. This makes it particularly effective for treating chronic conditions like GERD and peptic ulcers .
特性
分子式 |
H4O8Si3 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
dihydroxy-bis[[hydroxy(oxo)silyl]oxy]silane |
InChI |
InChI=1S/H4O8Si3/c1-9(2)7-11(5,6)8-10(3)4/h1,3,5-6H |
InChIキー |
NPEYATQABYMBPM-UHFFFAOYSA-N |
正規SMILES |
O[Si](=O)O[Si](O)(O)O[Si](=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10819151.png)
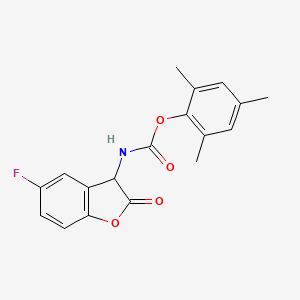
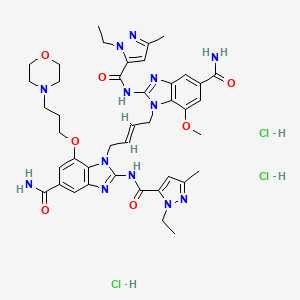
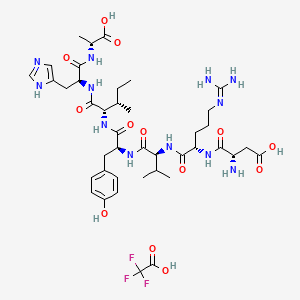

![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide](/img/structure/B10819177.png)
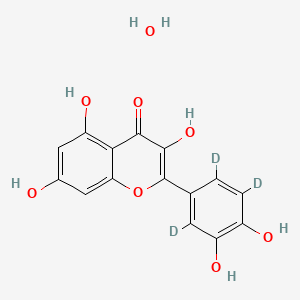
![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]](/img/structure/B10819186.png)

